molecular formula C17H22ClN3O2 B6624510 [(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6624510
M. Wt: 335.8 g/mol
InChI Key: LACFKJGAXJAXFV-YOEHRIQHSA-N
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Description

[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a chlorophenoxyethyl group and a methylpyrazolyl group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-20-9-13(8-19-20)17-11-21(10-14(17)12-22)5-6-23-16-4-2-3-15(18)7-16/h2-4,7-9,14,17,22H,5-6,10-12H2,1H3/t14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACFKJGAXJAXFV-YOEHRIQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)CCOC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CCOC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenoxyethyl group: This step involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a chlorophenoxyethyl halide under basic conditions.

    Attachment of the methylpyrazolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyrazole derivative.

    Reduction to form the methanol group: The final step involves the reduction of a carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the chlorophenoxy group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits activity against specific biological targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

[(3S,4R)-1-[2-(3-chlorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can be compared with similar compounds such as:

    [(3S,4R)-1-[2-(3-methoxyphenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol: This compound has a methoxy group instead of a chloro group, which could affect its reactivity and biological activity.

    [(3S,4R)-1-[2-(3-fluorophenoxy)ethyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol: The presence of a fluorine atom could enhance the compound’s stability and alter its interaction with biological targets.

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